molecular formula C20H14N4OS B293780 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293780
M. Wt: 358.4 g/mol
InChI Key: WZEFPZJGEUAULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BFT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFT is a heterocyclic compound that contains a triazole and thiadiazole ring system.

Mechanism of Action

The mechanism of action of 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition, 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and specificity towards cancer cells. However, one limitation of using 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the structure-activity relationship of 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to identify more potent analogs. Additionally, the potential applications of 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other fields, such as material science and analytical chemistry, warrant further exploration. Finally, the development of 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for the treatment of cancer requires further preclinical and clinical studies.
In conclusion, 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has potential applications in various fields. Its potent antitumor activity, low toxicity, and antioxidant properties make it a promising candidate for further development as an anticancer agent. The optimization of the synthesis method, investigation of the structure-activity relationship, and exploration of its potential applications in other fields are important future directions for the research and development of 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Synthesis Methods

The synthesis of 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-furyl-1H-benzimidazole-5-carbaldehyde with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of triethylamine and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential as a diagnostic tool in cancer imaging due to its high affinity for cancer cells. In material science, 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 6-Benzhydryl-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C20H14N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

6-benzhydryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H14N4OS/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)19-23-24-18(16-12-7-13-25-16)21-22-20(24)26-19/h1-13,17H

InChI Key

WZEFPZJGEUAULW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=CO5

Origin of Product

United States

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